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Compound of Interest

Compound Name: 4-(4-Isopropylphenyl)butan-2-one
CAS No.: 10528-64-0
Cat. No.: B076529

Get Quote

Executive Summary

4-(4-1sopropylphenyl)butan-2-one (IPB), also known as Dihydrocyclamen Ketone or 4-
Isopropylbenzylacetone, is a versatile C4-phenylbutanoid intermediate used in the synthesis of
pharmaceutical active ingredients (APIs) and high-value fragrances.[1][2] Structurally, it serves
as a lipophilic bioisostere of Nabumetone (a non-acidic NSAID) and Raspberry Ketone (a
metabolic modulator).

In medicinal chemistry, the 4-isopropylphenyl moiety is a privileged scaffold for modulating the
lipophilicity (LogP) and metabolic stability of drug candidates targeting CNS receptors (e.g.,
monoamine transporters) and cardiovascular targets (e.g., calcium channels). This guide
details the optimized protocols for the synthesis, purification, and downstream derivatization of
IPB, focusing on its role as a precursor for chiral alcohols (via asymmetric reduction) and
substituted amines (via reductive amination).

Physicochemical Profile & Structural Utility
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Property Value Relevance in Drug Design
CAS Number 10528-64-0 Unique Identifier
Molecular Formula Ci3H180 Carbon-rich scaffold

Fragment-based drug

Molecular Weight 190.28 g/mol ) )

discovery (FBDD) compliant
) High membrane permeability;

LogP (Predicted) ~3.3 ] ] ]

blood-brain barrier penetration
. ) Thermally stable for high-

Boiling Point ~280°C )
temperature reactions
Electrophilic center for

Key Functionality Methyl Ketone Grignard, Reductive Amination,

Aldol

Structural Homology

IPB is a structural analog of several bioactive ketones:

o Nabumetone: 4-(6-methoxy-2-naphthyl)butan-2-one (NSAID). IPB replaces the naphthyl ring
with a cumenyl ring, altering metabolic clearance rates.

o Raspberry Ketone: 4-(4-hydroxyphenyl)butan-2-one. IPB replaces the hydrophilic -OH with a
lipophilic -iPr group.

Synthetic Pathway & Mechanism

The synthesis of IPB typically proceeds via a two-step sequence: Claisen-Schmidt
Condensation followed by Selective Catalytic Hydrogenation.

Reaction Scheme (Graphviz)
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Figure 1: Synthetic pathway from Cuminaldehyde to IPB and downstream derivatives.

Experimental Protocols
Protocol A: Selective Hydrogenation to IPB

Objective: Reduce the alkene double bond of the enone intermediate without reducing the
ketone carbonyl. Challenge: Preventing the formation of the alcohol impurity (4-(4-
isopropylphenyl)butan-2-ol).

Materials:
o Precursor: 4-(4-Isopropylphenyl)-3-buten-2-one (10 mmol, 1.88 Q).
o Catalyst: 5% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading).

e Solvent: Ethyl Acetate (EtOAc) or Ethanol (EtOH). Note: EtOAc minimizes over-reduction
compared to EtOH.

e Reagent: Hydrogen gas (Hz) balloon or lecture bottle.
Procedure:

» Dissolution: In a 100 mL round-bottom flask, dissolve 1.88 g of the enone in 30 mL of Ethyl
Acetate.

o Catalyst Addition: Carefully add 190 mg of 5% Pd/C (wet) under an inert atmosphere
(Nitrogen purge) to prevent ignition.

e Hydrogenation:
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o Purge the flask with Hz gas (3 cycles of vacuum/Hz).
o Maintain the reaction under a hydrogen balloon (1 atm) at room temperature (20-25°C).

o Critical Control Point: Monitor reaction progress by TLC (Hexane:EtOAc 4:1) every 30
minutes. The starting material (UV active, lower Rf) should disappear.

o Stop point: Typically 2-4 hours. Do not extend reaction time unnecessarily to avoid
reducing the ketone.

o Work-up:

o Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with 20 mL
EtOAc.

o Concentrate the filtrate under reduced pressure (Rotavap, 40°C).

 Purification: The crude oil is usually >95% pure. If necessary, purify via flash chromatography
(SiO2, Hexane/EtOAc gradient 95:5 to 80:20).

Expected Yield: 90-95% (Colorless to pale yellow oil).

Protocol B: Reductive Amination (APl Synthesis)

Objective: Convert IPB into a secondary amine (e.g., N-methyl-4-(4-isopropylphenyl)butan-2-
amine), a common motif in CNS-active drugs.

Materials:

Substrate: IPB (5 mmol, 0.95 g).

Amine Source: Methylamine (2.0 M in THF, 7.5 mmol) or Benzylamine (5.5 mmol).

Reducing Agent: Sodium Triacetoxyborohydride (STAB) (7.5 mmol, 1.59 g).

Solvent: 1,2-Dichloroethane (DCE) or THF.

Acid Catalyst: Acetic Acid (glacial, 5 mmol).
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Procedure:

Imine Formation: In a dry flask, mix IPB (0.95 g) and Methylamine solution (3.75 mL) in DCE
(20 mL). Add Acetic Acid (0.3 mL). Stir for 30 minutes at room temperature.

Reduction: Cool the mixture to 0°C. Add STAB (1.59 g) portion-wise over 10 minutes.
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.
Quench: Quench with saturated aqueous NaHCOs (20 mL). Stir for 15 minutes.

Extraction: Extract with DCM (3 x 20 mL). Dry combined organics over Na2SOa4 and
concentrate.

Salt Formation (Optional): Dissolve the crude amine in diethyl ether and add HCI in ether to
precipitate the hydrochloride salt for stability.

Analytical Characterization & Quality Control

To ensure the integrity of IPB as a pharmaceutical intermediate, the following analytical

parameters must be met.

HPLC Method (Reverse Phase)

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 um).
Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile (MeCN).[3]

Gradient: 50% B to 90% B over 10 min.

Flow Rate: 1.0 mL/min.

Detection: UV at 210 nm (carbonyl) and 254 nm (aromatic).

Retention Time: IPB typically elutes at ~6-7 min; Enone precursor elutes earlier (more polar
due to conjugation) or later depending on column interaction; Alcohol impurity elutes earlier.
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NMR Interpretation (*H NMR, 400 MHz, CDCIs)

e Aromatic Region: 8 7.10 - 7.15 (m, 4H, Ar-H). Characteristic AA'BB' system of the para-
substituted ring.

e Isopropyl Group:
o 0 2.88 (septet, J=6.9 Hz, 1H, Ar-CH-(CH3)2).
o 81.23 (d, J=6.9 Hz, 6H, -CH-(CH3)2).
e Butanone Chain:
o §2.85 (t, J=7.5 Hz, 2H, Ar-CHz-).
o 0 2.72 (t, J=7.5 Hz, 2H, -CH2-C=0).
o 0 2.13 (s, 3H, -C(=0)CHs). Distinct singlet for methyl ketone.

Safety & Stability (E-E-A-T)

e Handling: IPB is an organic ketone. It acts as a mild skin and eye irritant. Standard PPE
(gloves, goggles, lab coat) is mandatory.

o Storage: Store in a cool, dry place (2-8°C preferred) under an inert atmosphere
(Argon/Nitrogen) to prevent slow oxidation.

» Reactivity: Avoid contact with strong oxidizing agents.[4]
e Flash Point: >93°C (Combustible).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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